5-CARBOXYFLUORESCEIN DIPIVALATE N-HYDROXYSUCCINIMIDE ESTER
CAS No.: 186032-65-5
Cat. No.: VC20906920
Molecular Formula: C35H31NO11
Molecular Weight: 641.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 186032-65-5 |
---|---|
Molecular Formula | C35H31NO11 |
Molecular Weight | 641.6 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
Standard InChI | InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-23-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-24(26)35(23)22-10-7-18(15-21(22)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 |
Standard InChI Key | FACUWLWNJGISGM-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C(C)(C)C |
Canonical SMILES | CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C(C)(C)C |
Introduction
Chemical Structure and Properties
5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester consists of a fluorescein core with dipivalate protecting groups and an N-hydroxysuccinimide (NHS) ester at the 5-position of the xanthene ring system. This structural arrangement creates a molecule specifically designed for bioconjugation while maintaining favorable fluorescent properties.
Basic Chemical Information
The compound possesses distinct physicochemical properties that influence its behavior in laboratory applications:
Structural Features and Reactivity
The molecular structure incorporates three key functional elements that determine its chemical behavior:
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Fluorescein core - Provides the fluorescent properties essential for detection
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Dipivalate protection groups - Enhance stability and cell permeability
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N-hydroxysuccinimide (NHS) ester - Functions as the reactive group for amine coupling
The NHS ester moiety is particularly important as it readily undergoes nucleophilic substitution reactions with primary amines, forming stable amide bonds at pH 7.0-9.0. This reactivity enables the selective conjugation of the fluorescent tag to proteins, peptides, and other biomolecules containing accessible amine groups.
Synthesis and Preparation
The synthesis of 5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester involves multiple steps to achieve regioselective functionalization and installation of the reactive NHS ester group.
Isomer Separation
A critical aspect of the synthesis is the separation of 5- and 6-isomers, which can be challenging but is essential for obtaining a pure, single-isomer product. For related compounds like carboxyfluorescein diacetate NHS esters, column chromatography using toluene and ethyl acetate (20% EtOAc in toluene) has proven effective in separating the isomers on a multi-gram scale .
The separation technique reported by researchers achieved high purity for both isomers (<1% cross-contamination) as verified by HPLC analysis. Similar chromatographic approaches likely apply to the separation of 5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester from potential 6-isomer contaminants .
Applications in Scientific Research
The compound finds wide application in various fields of biological and biomedical research due to its fluorescent properties and bioconjugation capabilities.
Fluorescent Labeling Applications
5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester serves as an excellent reagent for:
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Protein and antibody labeling for immunofluorescence studies
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Peptide tagging for tracking cellular localization
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Oligonucleotide labeling for hybridization probes
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Cell tracking and proliferation studies
The single-isomer purity ensures consistent labeling efficiency, distinguishing it from mixed-isomer analogs and providing more reliable experimental outcomes .
Bioanalytical Methods
The compound enables various bioanalytical techniques:
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Fluorescence microscopy for cellular imaging
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Flow cytometry for cell sorting and analysis
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Immunofluorescence-based assays like ELISA and Western blotting
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Fluorescence-based detection in chromatographic and electrophoretic separations
NHS-fluorescein derivatives have been extensively used to label antibodies for immunofluorescent probes, create oligonucleotide hybridization probes, and detect proteins in gels and Western blots .
Comparative Analysis with Related Compounds
5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester belongs to a family of related fluorescent labeling reagents, each with distinct characteristics.
Comparison with Non-Protected Carboxyfluorescein NHS Esters
Standard 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester (5/6-FAM SE) differs from the dipivalate version in several important ways:
Functional Differences in Application
While standard 5(6)-FAM NHS ester is widely used for general protein labeling, the dipivalate version offers specific advantages:
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Enhanced stability in aqueous environments due to protection of the phenolic hydroxyl groups
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Improved cell penetration for intracellular labeling applications
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Potentially reduced background fluorescence in certain assay systems
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More consistent conjugation efficiency due to single-isomer purity
For applications like cell tracking studies or intracellular pH sensing, these properties can provide significant experimental advantages .
Research Applications and Future Perspectives
The unique properties of 5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester position it as a valuable tool in several cutting-edge research areas.
Current Research Applications
Current applications leverage the compound's fluorescent properties and bioconjugation capabilities:
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Cellular imaging studies requiring specific protein tracking
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Biomarker detection in diagnostic assays
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Fluorescence-based biosensors for analyte detection
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Tracking cell proliferation and migration in developmental biology
The compound's single-isomer purity ensures consistent labeling efficiency, which is particularly important for quantitative studies and applications requiring precise stoichiometry .
Future Research Directions
Emerging applications for this compound and related fluorescein derivatives include:
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Advanced bioimaging techniques requiring high sensitivity and specificity
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Development of multiplexed assays with complementary fluorophores
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Creation of smart fluorescent probes responsive to cellular environments
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Integration into nanomaterials for targeted imaging and drug delivery As analytical techniques continue to advance, the demand for well-characterized, high-performance fluorescent labeling reagents like 5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester will likely increase.
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